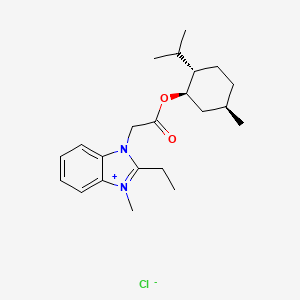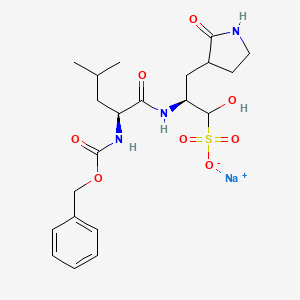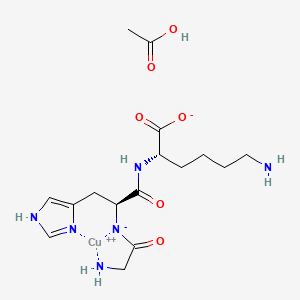![molecular formula C23H16ClN3O4 B607692 4-[6-(2-Chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid CAS No. 1677668-27-7](/img/structure/B607692.png)
4-[6-(2-Chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid
Overview
Description
GNE-6468 is a highly potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ or RORc). It has an EC50 value of 13 nM for HEK-293 cells and exhibits an EC50 of 30 nM for interleukin-17 in peripheral blood mononuclear cells . This compound is primarily used in scientific research to explore the role of RORγ in human biology, particularly in the context of autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNE-6468 involves the creation of imidazo[1,5-a]pyridines and -pyrimidines, which are potent and selective RORγ inverse agonists . The specific synthetic routes and reaction conditions for GNE-6468 are detailed in the literature, but generally involve multiple steps of organic synthesis, including the formation of key intermediates and final coupling reactions .
Industrial Production Methods
These suppliers often provide custom synthesis services to produce the compound in the required quantities .
Chemical Reactions Analysis
Types of Reactions
GNE-6468 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: GNE-6468 can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions involving GNE-6468 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups involved .
Major Products
The major products formed from these reactions include various derivatives of GNE-6468, which can be used to study the structure-activity relationship and optimize the compound’s properties for specific applications .
Scientific Research Applications
GNE-6468 has a wide range of scientific research applications, including:
Mechanism of Action
GNE-6468 exerts its effects by acting as an inverse agonist of RORγ. This nuclear receptor is a critical regulator in the production of the pro-inflammatory cytokine interleukin-17. By inhibiting RORγ, GNE-6468 suppresses the production of interleukin-17, thereby modulating immune responses and potentially providing therapeutic benefits in autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to GNE-6468 include:
XY018: An effective RORγ selective antagonist with an EC50 value of 190 nM.
JNJ-61803534: A potent and orally active RORγt inverse agonist with an IC50 value of 9.6 nM.
Vimirogant hydrochloride: A selective and orally active RORγt inhibitor with an IC50 value of 17 nM.
Uniqueness
GNE-6468 is unique due to its high potency and selectivity for RORγ, with an EC50 value of 13 nM for HEK-293 cells and 30 nM for interleukin-17 in peripheral blood mononuclear cells . Its favorable potency, selectivity, and physiochemical properties make it a valuable tool for exploring the role of RORγ in human biology and developing new therapeutic agents .
Properties
IUPAC Name |
4-[6-(2-chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O4/c24-16-4-1-3-14(12-5-6-12)18(16)20(29)22-26-19(21-25-9-2-10-27(21)22)13-7-8-15(23(30)31)17(28)11-13/h1-4,7-12,28H,5-6H2,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYKJPISDNWSJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)Cl)C(=O)C3=NC(=C4N3C=CC=N4)C5=CC(=C(C=C5)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(6,6-dimethyl-4-morpholin-4-yl-8,9-dihydropurino[8,9-c][1,4]oxazin-2-yl)pyrimidin-2-amine](/img/structure/B607614.png)

![1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B607618.png)
![3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile](/img/structure/B607619.png)



![16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one;2,2,2-trifluoroacetic acid](/img/structure/B607628.png)
![methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate](/img/structure/B607631.png)

